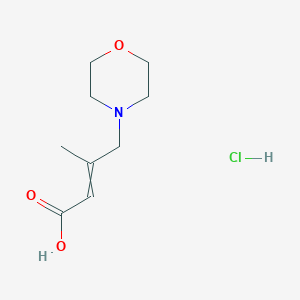

3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-4-morpholin-4-ylbut-2-enoic acid hydrochloride is a morpholine-containing organic compound with a conjugated enoic acid backbone. Its synthesis likely involves acid-catalyzed hydrolysis of nitrone intermediates, as seen in analogous morpholine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride typically involves the reaction of 3-methyl-4-morpholin-4-ylbut-2-enoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

- Dissolving 3-methyl-4-morpholin-4-ylbut-2-enoic acid in a suitable solvent.

- Adding hydrochloric acid to the solution.

- Stirring the mixture at a specific temperature and for a defined period.

- Isolating the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The morpholine ring and butenoic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations :

- Backbone Diversity : The target compound’s α,β-unsaturated acid contrasts with acetic acid () or indole () backbones in analogues, influencing electronic properties and reactivity.

- Substituent Effects : Methyl groups (e.g., at C3 in the target compound or 3-methylphenyl in ) modulate steric hindrance and lipophilicity, affecting bioavailability.

Analysis :

- The target compound’s synthesis likely parallels methods in and , utilizing nitrone intermediates and HCl-mediated hydrolysis.

- Yields for morpholine derivatives vary widely (e.g., 38.5% in ), suggesting optimization challenges in scaling up synthesis.

Pharmacological and Functional Comparisons

Implications for Target Compound :

- The morpholine ring in butenafine () and YC-93 () highlights its role in enhancing binding to enzymatic targets (e.g., proteases, ion channels).

Biological Activity

3-Methyl-4-morpholin-4-ylbut-2-enoic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Synthesis

The molecular formula for 3-Methyl-4-morpholin-4-ylbut-2-enoic acid; hydrochloride is C9H16ClNO3, with a molecular weight of 221.68 g/mol. The synthesis typically involves the reaction of 3-methylbut-2-enoic acid with morpholine under controlled conditions using suitable catalysts .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit methionine aminopeptidases (MetAPs) from various organisms, including Streptococcus pneumoniae and Mycobacterium tuberculosis. For instance, one study reported that certain derivatives exhibited up to 87% inhibition of specific MetAPs at concentrations around 100 µM .

Biological Activity Overview

The biological activities of 3-Methyl-4-morpholin-4-ylbut-2-enoic acid; hydrochloride can be summarized as follows:

| Biological Activity | Target | Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Inhibition of SpMetAP | Streptococcus pneumoniae | 84% | 100 |

| Inhibition of MtMetAP | Mycobacterium tuberculosis | 79% | 100 |

| Inhibition of EfMetAP | Enterococcus faecalis | 87% | 100 |

These findings indicate the compound's potential as a lead in developing inhibitors for bacterial infections and possibly as an anti-tuberculosis agent.

Case Studies and Research Findings

- Inhibition Studies : In a comparative study, derivatives of 3-Methyl-4-morpholin-4-ylbut-2-enoic acid were evaluated for their inhibitory effects on MetAPs. The results highlighted differential inhibition patterns across various bacterial strains, suggesting the need for further structural optimization to enhance selectivity and potency .

- Binding Affinity : Molecular modeling studies have been conducted to understand the binding interactions at the active sites of MetAPs. These studies provide insights into how modifications to the compound's structure can influence its inhibitory efficacy .

- Therapeutic Potential : Beyond enzyme inhibition, there is ongoing research into the compound's broader therapeutic applications, including its potential anti-inflammatory properties and role as a precursor in drug development.

Properties

Molecular Formula |

C9H16ClNO3 |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

3-methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride |

InChI |

InChI=1S/C9H15NO3.ClH/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);1H |

InChI Key |

ODYOSPWAOMLAPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)O)CN1CCOCC1.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.